An In-depth Technical Guide to the Chemical Properties of Boc-5-fluoro-DL-tryptophan
An In-depth Technical Guide to the Chemical Properties of Boc-5-fluoro-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and extrapolated chemical properties of N-tert-butyloxycarbonyl-5-fluoro-DL-tryptophan (Boc-5-fluoro-DL-tryptophan). Due to the limited availability of specific experimental data for this particular derivative, this document combines reported information with established principles of amino acid and peptide chemistry to offer a reliable resource for laboratory applications.
Core Chemical Properties
Boc-5-fluoro-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan. The introduction of a fluorine atom at the 5-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group modifies its chemical and biological characteristics, making it a valuable tool in peptide synthesis and drug discovery.
Quantitative Data Summary
While specific experimental values for Boc-5-fluoro-DL-tryptophan are not widely published, the following table summarizes its known properties and provides estimated values based on related compounds.
| Property | Value | Source/Basis |
| CAS Number | 67337-05-7 | [1][2] |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | [2] |
| Molecular Weight | 322.33 g/mol | [2] |
| Appearance | Pale solid (likely white to off-white powder) | [3] |
| Melting Point | Data not available (likely >150 °C, decomposition may occur) | Inferred from related Boc-amino acids. |
| Boiling Point | 538.3±50.0 °C (Predicted) | [2] |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM, THF, Ethyl Acetate, Methanol); Sparingly soluble in water. | [4][5] |
| Stability | Stable under neutral and basic conditions; Labile to strong acids (e.g., TFA, HCl).[6][][8] | General stability of the Boc protecting group.[6][][8] |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the synthesis, purification, and analysis of Boc-5-fluoro-DL-tryptophan.
Synthesis: N-Boc Protection of 5-fluoro-DL-tryptophan
This protocol describes a standard procedure for the N-terminal protection of 5-fluoro-DL-tryptophan using di-tert-butyl dicarbonate (Boc anhydride).[9][10]
Materials:
-
5-fluoro-DL-tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
5% aqueous citric acid solution or 1N HCl
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-fluoro-DL-tryptophan (1.0 equivalent) in a 1:1 (v/v) mixture of dioxane and water.
-
Add a base, such as triethylamine (1.5 equivalents) or an aqueous solution of sodium hydroxide, to the mixture to adjust the pH to approximately 9-10.[]
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution while stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours, monitoring its completion by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and perform an initial extraction with a nonpolar organic solvent like ether or hexane to remove unreacted Boc anhydride and byproducts.
-
Carefully acidify the aqueous layer to a pH of 2-3 using a cold 5% citric acid solution or 1N HCl.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Boc-5-fluoro-DL-tryptophan.
Purification: Flash Chromatography
The crude product can be purified using silica gel flash chromatography.
Materials:
-
Crude Boc-5-fluoro-DL-tryptophan
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Methanol (optional)
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a silica gel column packed in a nonpolar solvent system (e.g., hexane/ethyl acetate).
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A small percentage of methanol may be required for elution.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified Boc-5-fluoro-DL-tryptophan.
Analysis: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the tryptophan side chain protons, and the aromatic protons of the 5-fluoroindole ring.
-
¹³C NMR: The carbon NMR will show signals for the carbonyl carbons of the Boc and carboxylic acid groups, as well as the carbons of the tert-butyl group and the tryptophan moiety.
-
¹⁹F NMR: A key analytical technique for this compound, the fluorine NMR spectrum will exhibit a singlet, providing a sensitive probe for the electronic environment of the fluorine atom.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is a suitable method for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 323.14.
Signaling Pathways and Biological Relevance
Tryptophan and its analogs are precursors and modulators of significant biological signaling pathways, primarily the serotonin and kynurenine pathways.[11][12][13] The introduction of a fluorine atom can alter the metabolic fate and receptor interactions of the molecule.
Tryptophan Metabolism Overview
The following diagram illustrates the major metabolic pathways of tryptophan. 5-fluoro-DL-tryptophan would be expected to interact with the enzymes of these pathways, potentially acting as a substrate or an inhibitor. The Boc protecting group would render it inactive until its removal.
Caption: Major metabolic pathways of tryptophan.
Experimental Workflow for Studying Tryptophan Analog Incorporation
The following diagram outlines a general workflow for investigating the effects of a tryptophan analog like 5-fluoro-DL-tryptophan (after deprotection) in a biological system, such as cell culture.
Caption: Workflow for studying tryptophan analog effects.
References
- 1. 67337-05-7 Boc-5-fluoro-DL-tryptophan AKSci 7906AE [aksci.com]
- 2. 2-[(tert-butoxycarbonyl)amino]-3-(5-fluoro-1H-indol-3-yl)propanoic acid | 67337-05-7 [chemicalbook.com]
- 3. amateksci.com [amateksci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
